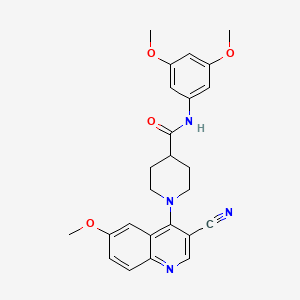

1-(3-cyano-6-methoxyquinolin-4-yl)-N-(3,5-dimethoxyphenyl)piperidine-4-carboxamide

Description

This compound features a piperidine-4-carboxamide core substituted with a 3-cyano-6-methoxyquinolin-4-yl group and a 3,5-dimethoxyphenyl moiety. The 3,5-dimethoxyphenyl substituent contributes to lipophilicity and may influence metabolic stability.

Properties

IUPAC Name |

1-(3-cyano-6-methoxyquinolin-4-yl)-N-(3,5-dimethoxyphenyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O4/c1-31-19-4-5-23-22(13-19)24(17(14-26)15-27-23)29-8-6-16(7-9-29)25(30)28-18-10-20(32-2)12-21(11-18)33-3/h4-5,10-13,15-16H,6-9H2,1-3H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPPICOTUPACJBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=CC(=CC(=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Cyano-6-methoxyquinolin-4-yl)-N-(3,5-dimethoxyphenyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 392.45 g/mol. The compound features a quinoline moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties by inhibiting various cancer cell lines. For instance, compounds similar to this compound have been shown to inhibit protein tyrosine kinases (PTKs), which are crucial in cancer cell proliferation and survival . Notably, studies have reported that certain derivatives can reduce tumor growth in vivo through apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Quinoline derivatives have been documented to exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the piperidine ring may enhance this activity by facilitating membrane penetration and interaction with bacterial enzymes .

Enzyme Inhibition

This compound has shown promise as an inhibitor of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. In vitro studies demonstrate that similar compounds can significantly inhibit AChE activity, suggesting potential for cognitive enhancement or neuroprotective effects .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Inhibition of Protein Kinases : By inhibiting PTKs, the compound disrupts signaling pathways essential for cancer cell growth.

- Membrane Disruption : The lipophilic nature of the quinoline structure aids in disrupting bacterial membranes, leading to cell death.

- AChE Inhibition : The piperidine moiety contributes to binding interactions with AChE, leading to increased acetylcholine levels in synapses.

Table: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Anticancer | Significant inhibition in various cancer cell lines | |

| Antimicrobial | Active against S. aureus, E. coli | |

| AChE Inhibition | Potent inhibitor |

Case Study: Anticancer Efficacy

In a recent study evaluating the anticancer efficacy of quinoline derivatives, a compound structurally related to this compound demonstrated an IC50 value of 15 µM against breast cancer cells (MCF-7), indicating strong cytotoxic potential compared to standard chemotherapeutics .

Scientific Research Applications

Medicinal Chemistry

This compound exhibits a range of biological activities, making it a candidate for drug development.

- Anticancer Activity : Research indicates that derivatives of quinoline compounds can inhibit the proliferation of cancer cells. The presence of the cyano and methoxy groups enhances the compound's interaction with biological targets involved in cancer progression. Studies have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancers .

- Antimicrobial Properties : The compound has demonstrated potential as an antimicrobial agent. Quinoline derivatives are known to possess activity against bacterial strains, including those resistant to conventional antibiotics. This suggests that 1-(3-cyano-6-methoxyquinolin-4-yl)-N-(3,5-dimethoxyphenyl)piperidine-4-carboxamide could be explored further for its efficacy against multi-drug resistant pathogens .

Pharmacological Applications

The pharmacological profile of this compound is promising due to its structural features.

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in disease mechanisms. For example, quinoline derivatives have been shown to inhibit DNA gyrase, an enzyme critical for bacterial DNA replication. This mechanism can be exploited for developing new antibacterial therapies .

- Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases. The modulation of neurotransmitter systems by piperidine derivatives can lead to neuroprotection and improved cognitive functions .

Biochemical Research

In biochemical contexts, this compound serves as a valuable tool for understanding complex biological processes.

- Target Identification : By utilizing this compound in high-throughput screening assays, researchers can identify new biological targets associated with various diseases. Its ability to interact with multiple biomolecules makes it suitable for probing cellular pathways .

- Mechanistic Studies : The unique structure allows researchers to conduct mechanistic studies on how modifications affect biological activity. Understanding these relationships can lead to the development of more effective therapeutic agents .

Data Table: Summary of Biological Activities

Case Studies

- Anticancer Efficacy : A study conducted on derivatives similar to this compound revealed significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The mechanism was attributed to apoptosis induction through caspase activation .

- Antimicrobial Activity : In vitro tests demonstrated that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

- Neuroprotective Mechanism : Research indicated that the piperidine structure could enhance synaptic transmission in neuronal cultures, leading to improved cognitive function in animal models .

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares a piperidine-4-carboxamide backbone with several analogs (Table 1). Key distinctions lie in the substituents:

Key Observations :

- R2 Groups: The 3,5-dimethoxyphenyl group offers higher symmetry and methoxy-mediated solubility compared to diethylamino or fluorobenzyl groups in analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.